molecular formula C9H13NO B14504623 4-(1-Ethoxyethyl)pyridine CAS No. 63557-67-5

4-(1-Ethoxyethyl)pyridine

Cat. No.: B14504623
CAS No.: 63557-67-5
M. Wt: 151.21 g/mol
InChI Key: FVYWSAFBQIRVAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Ethoxyethyl)pyridine is an organic compound belonging to the pyridine family, which is characterized by a six-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Ethoxyethyl)pyridine can be achieved through several methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia, followed by oxidation. Another method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia .

Industrial Production Methods: Industrial production of pyridine derivatives often involves catalytic processes. For example, the Bohlmann-Rahtz pyridine synthesis utilizes a combination of copper catalysis and activation by lithium fluoride or magnesium chloride to achieve regioselective alkylation .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Ethoxyethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .

Scientific Research Applications

4-(1-Ethoxyethyl)pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-(1-Ethoxyethyl)pyridine is unique due to the presence of the ethoxyethyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its simpler counterparts .

Properties

CAS No.

63557-67-5

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(1-ethoxyethyl)pyridine

InChI

InChI=1S/C9H13NO/c1-3-11-8(2)9-4-6-10-7-5-9/h4-8H,3H2,1-2H3

InChI Key

FVYWSAFBQIRVAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=CC=NC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.